molecular formula C10H24Cl2OSi2 B11840225 (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane)

(Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane)

Katalognummer: B11840225
Molekulargewicht: 287.37 g/mol
InChI-Schlüssel: RXOWKWIHYHDLHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) is a chemical compound with the molecular formula C10H24Cl2O2Si2. It is known for its unique structure, which includes two chlorodimethylsilane groups connected by an oxybis(propane-3,1-diyl) linker. This compound is used in various industrial and research applications due to its reactivity and versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) typically involves the reaction of chlorodimethylsilane with a suitable diol, such as propane-1,3-diol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. A common method involves the use of a base, such as triethylamine, to facilitate the reaction and neutralize the hydrochloric acid by-product .

Industrial Production Methods: In industrial settings, the production of (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of (Oxybis(propane-3,1-diyl))bis(chlorodimethylsilane) involves the reactivity of the chlorodimethylsilane groups. These groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules by introducing silane groups. This reactivity is exploited in various applications, such as the synthesis of organosilicon compounds and the modification of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C10H24Cl2OSi2

Molekulargewicht

287.37 g/mol

IUPAC-Name

chloro-[3-[3-[chloro(dimethyl)silyl]propoxy]propyl]-dimethylsilane

InChI

InChI=1S/C10H24Cl2OSi2/c1-14(2,11)9-5-7-13-8-6-10-15(3,4)12/h5-10H2,1-4H3

InChI-Schlüssel

RXOWKWIHYHDLHS-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(CCCOCCC[Si](C)(C)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.